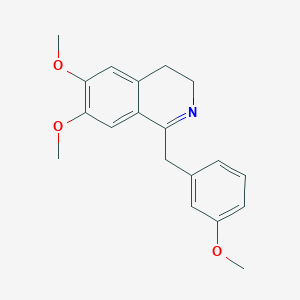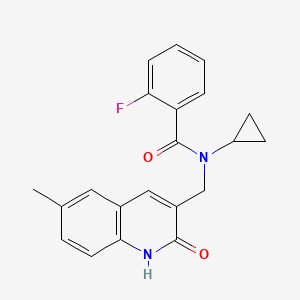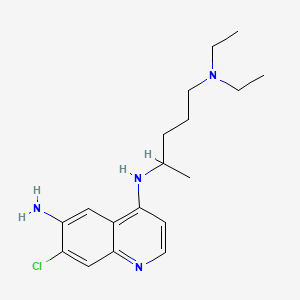
6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine is a chemical compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and antimicrobial research. The presence of the quinoline nucleus and the diethylamino side chain contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7-position can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Condensation Reactions: It can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Schiff Bases: Formed by the reaction with aromatic or heteroaromatic aldehydes.
Hydroxylated Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, particularly against bacterial and protozoal infections.
Biological Research: The compound is used in studies related to its mechanism of action and interaction with biological targets.
Industrial Applications: It is explored for its potential use in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine involves its interaction with specific molecular targets in microbial cells. The compound is believed to interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth. The quinoline nucleus plays a crucial role in binding to the target sites, while the diethylamino side chain enhances its lipophilicity and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its anti-inflammatory properties.
Primaquine: A quinoline derivative used as an antimalarial agent.
Uniqueness
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine is unique due to its specific substitution pattern and the presence of the diethylamino side chain, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its versatility in chemical reactions make it a valuable compound for further research and development.
Properties
CAS No. |
78703-86-3 |
|---|---|
Molecular Formula |
C18H27ClN4 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
7-chloro-4-N-[5-(diethylamino)pentan-2-yl]quinoline-4,6-diamine |
InChI |
InChI=1S/C18H27ClN4/c1-4-23(5-2)10-6-7-13(3)22-17-8-9-21-18-12-15(19)16(20)11-14(17)18/h8-9,11-13H,4-7,10,20H2,1-3H3,(H,21,22) |
InChI Key |
HBYHKQSUGYAUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
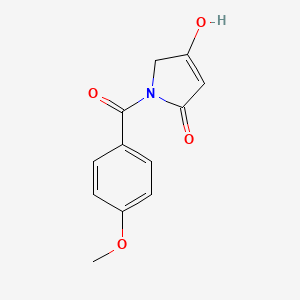
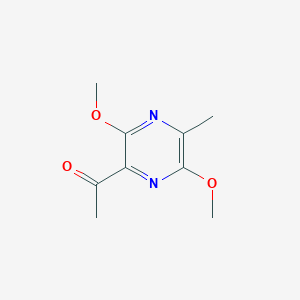
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
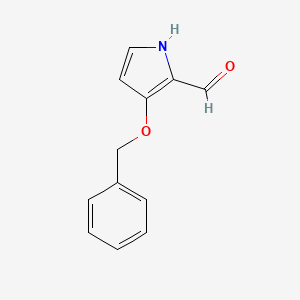
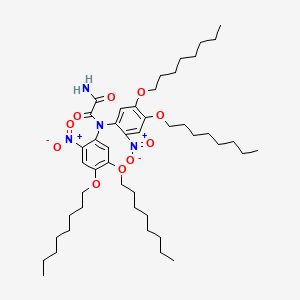
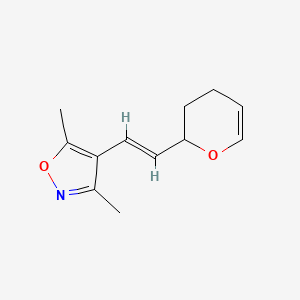
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
